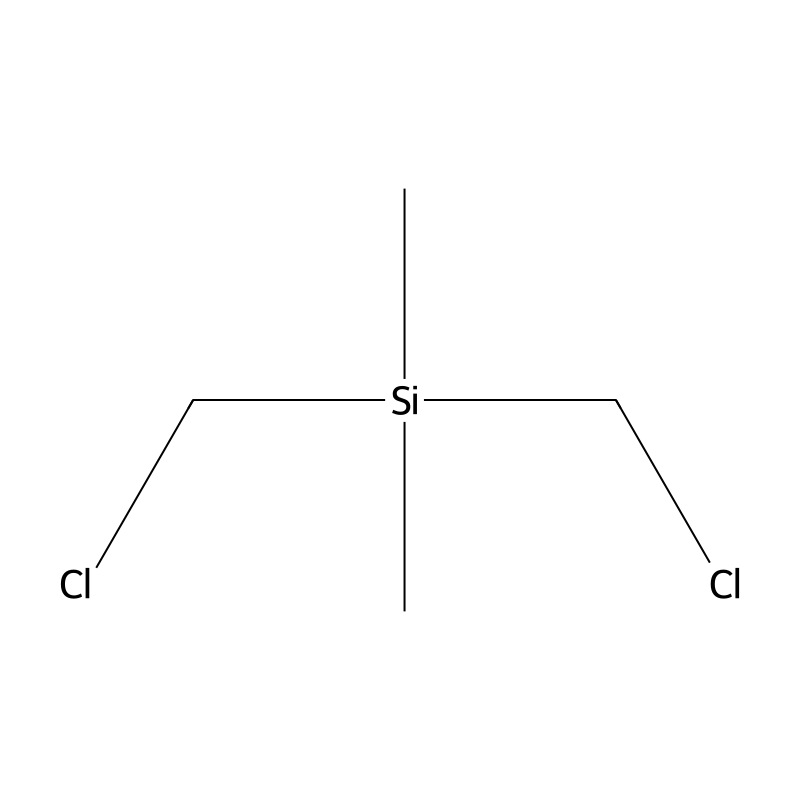

Bis(chloromethyl)dimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(chloromethyl)dimethylsilane is an organosilicon compound characterized by the linear formula and a molecular weight of 157.11 g/mol. It is a clear to slightly cloudy liquid that can appear colorless to light yellow or light red. This compound is notable for its high reactivity, largely due to the presence of chloromethyl groups, making it useful in various chemical applications, particularly in organic synthesis and materials science .

BCDMS is a hazardous compound due to the following properties:

Organic Synthesis

BCDMS is a versatile reagent in organic synthesis due to the presence of two reactive chloromethyl groups. These groups can readily participate in various substitution and addition reactions, allowing for the introduction of functional groups onto different organic molecules.

- Cross-linking agent: BCDMS is widely used as a cross-linking agent for polymers, such as silicones and polyurethanes. The chloromethyl groups react with the polymer chains, forming strong covalent bonds and creating a more rigid and stable network structure [].

- Preparation of functionalized molecules: BCDMS can be used to introduce chloromethyl functionality onto various organic molecules, which can be further modified to create desired functional groups. This approach is employed in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules [].

Material Science

BCDMS plays a role in the development of new materials with specific properties.

- Surface modification: BCDMS can be used to modify the surface properties of various materials, such as polymers, ceramics, and metals. The chloromethyl groups react with the surface, introducing reactive sites for further functionalization, which can improve adhesion, wettability, or other desired properties [].

- Preparation of silane coupling agents: BCDMS serves as a precursor for the synthesis of silane coupling agents, which are bifunctional molecules used to enhance the compatibility and adhesion between organic and inorganic materials. These coupling agents find applications in various fields, including composites, adhesives, and coatings [].

- Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles, leading to the formation of various derivatives .

- Hydrosilylation: This reaction involves the addition of silane to alkenes or alkynes, which can be catalyzed by transition metals .

- Cyclization Reactions: It can react with nucleophiles such as 3-aryl-5-mercapto-1,2,4-triazoles to form bicyclic silaheterocycles under basic conditions .

Several methods exist for synthesizing bis(chloromethyl)dimethylsilane:

- Direct Chlorination: This method involves the chlorination of dimethylsilane using chlorine gas or other chlorinating agents.

- Reactions with Chloromethyl Methyl Ether: This approach utilizes chloromethyl methyl ether in reactions that yield bis(chloromethyl)dimethylsilane as a product .

- Lithiation Reactions: The compound can also be synthesized through reactions involving bis(lithiomethyl)dimethylsilane with dimethyldichlorosilane in diethyl ether .

Bis(chloromethyl)dimethylsilane has various applications across different fields:

- Silicones and Polymers: It serves as a precursor for silicone polymers and resins.

- Organic Synthesis: Utilized as a reagent in organic chemistry for the synthesis of complex molecules.

- Surface Modification: Employed in modifying surfaces to enhance their chemical properties .

Research on interaction studies involving bis(chloromethyl)dimethylsilane primarily focuses on its reactivity with nucleophiles and its role in forming new compounds. Studies have demonstrated its ability to react with various organic substrates, leading to the formation of diverse organosilicon compounds that exhibit unique properties beneficial for material science and organic synthesis .

Several compounds share structural similarities with bis(chloromethyl)dimethylsilane. Here are a few notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Dimethyldichlorosilane | Used as a silane coupling agent | |

| Chloromethylmethylsilane | Known for its reactivity in nucleophilic substitutions | |

| Trimethylchlorosilane | Commonly used in the production of siloxanes |

Uniqueness of Bis(chloromethyl)dimethylsilane

Bis(chloromethyl)dimethylsilane is unique due to its dual chloromethyl groups attached to a dimethylsilane backbone, which enhances its reactivity compared to other similar compounds. This structure allows it to participate in more diverse

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant